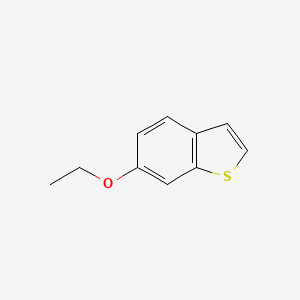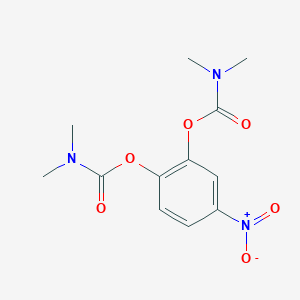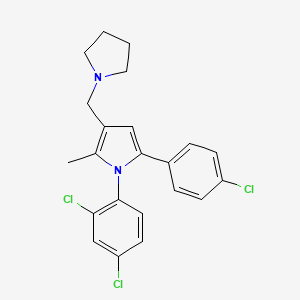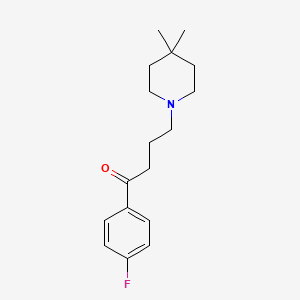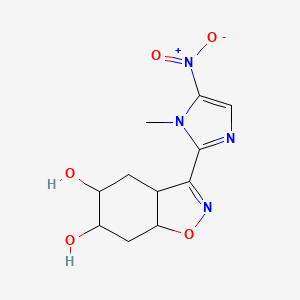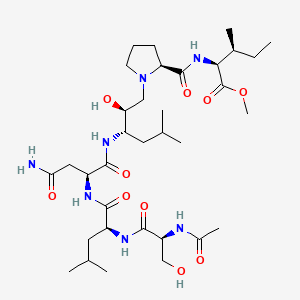
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Br2ClO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, hydroxyl, and methoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde typically involves the bromination and chlorination of 4-hydroxy-3-methoxybenzaldehyde. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the initial formation of intermediate compounds followed by selective halogenation. The use of advanced techniques such as Friedel-Crafts acylation and subsequent halogenation steps can be employed to achieve high yields and purity.
化学反応の分析
Types of Reactions: 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
科学的研究の応用
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and functional groups allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Comparison: Compared to similar compounds, 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with hydroxyl and methoxy groups provides a distinct set of chemical properties that can be leveraged in various applications.
特性
CAS番号 |
90001-46-0 |
|---|---|
分子式 |
C8H5Br2ClO3 |
分子量 |
344.38 g/mol |
IUPAC名 |
2,5-dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Br2ClO3/c1-14-8-4(9)3(2-12)6(11)5(10)7(8)13/h2,13H,1H3 |
InChIキー |
XIFXEZFZRHUFAX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1O)Br)Cl)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


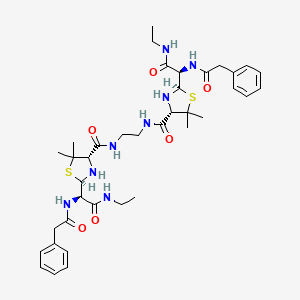
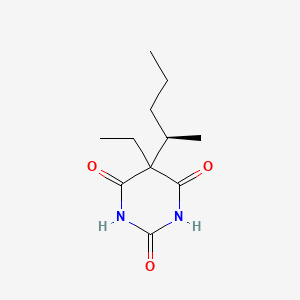

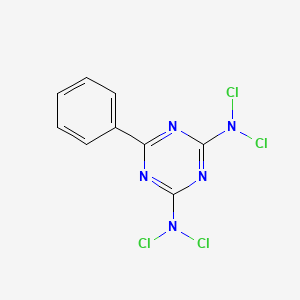
![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)

